molecular formula C20H23ClN2O2 B7143780 N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide

N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide

Cat. No.: B7143780
M. Wt: 358.9 g/mol
InChI Key: RGCHKJQCGIHORG-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexylmethyl group, and a pyridine ring with a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenyl-cyclohexylmethanol: This intermediate is synthesized by reacting 3-chlorobenzyl chloride with cyclohexylmagnesium bromide in an ether solvent under reflux conditions.

    Formation of 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid: This intermediate is prepared through a series of reactions starting from 2-methylpyridine, involving oxidation and carboxylation steps.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-[(3-chlorophenyl)-cyclohexylmethyl]-4-oxo-1H-pyridine-3-carboxamide: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical properties.

    N-[(3-bromophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide: Contains a bromine atom instead of chlorine, which may influence its reactivity and interactions with molecular targets.

    N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-2-carboxamide: Has the carboxamide group at the 2-position instead of the 3-position, potentially altering its binding affinity and biological effects.

Properties

IUPAC Name

N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-13-10-18(24)17(12-22-13)20(25)23-19(14-6-3-2-4-7-14)15-8-5-9-16(21)11-15/h5,8-12,14,19H,2-4,6-7H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCHKJQCGIHORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2CCCCC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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